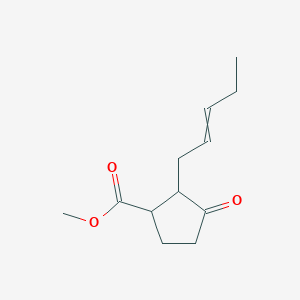
Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C13H20O3. It is an endogenous metabolite and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate involves several steps. One common method starts with the commercially available racemic trans-methyl dihydrojasmonate. This compound is first converted to an enol acetate, which is then treated with peracetic acid in the presence of catalytic amounts of sodium carbonate to form an unstable acetoxy epoxide. This epoxide is then converted to the desired product under specific reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include peracetic acid for oxidation, sodium carbonate as a catalyst, and various solvents such as toluene. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired product is formed .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. As an endogenous metabolite, it plays a role in various biochemical processes within the body. The exact molecular targets and pathways involved are still under investigation, but it is known to participate in metabolic pathways related to its structure .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds include Methyl jasmonate, cis-Jasmone, and Methyl dihydrojasmonate. These compounds share structural similarities with Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate and have similar applications in scientific research and industry .
Uniqueness: What sets this compound apart from these similar compounds is its specific structure and the unique reactions it undergoes. Its role as an endogenous metabolite also adds to its uniqueness, making it a valuable compound for research in biochemistry and physiology .
Properties
CAS No. |
78859-30-0 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 3-oxo-2-pent-2-enylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-3-4-5-6-9-10(12(14)15-2)7-8-11(9)13/h4-5,9-10H,3,6-8H2,1-2H3 |
InChI Key |
LQBORWCRYHAYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC1C(CCC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)
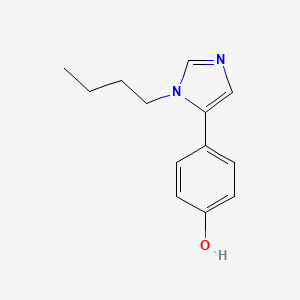
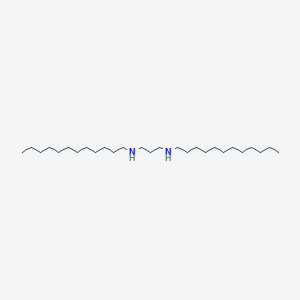
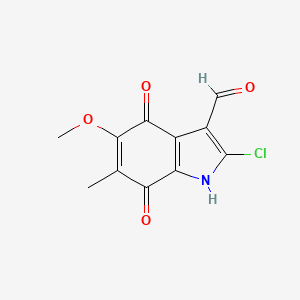
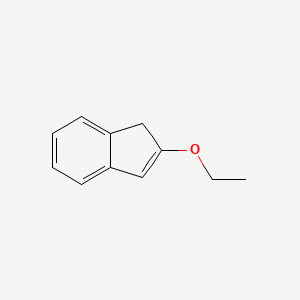
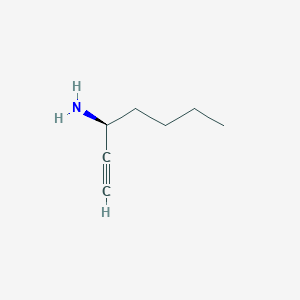
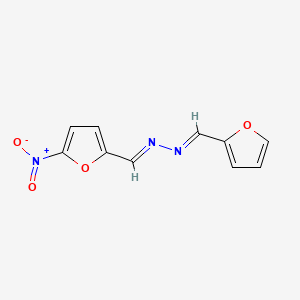
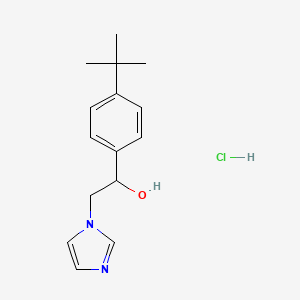
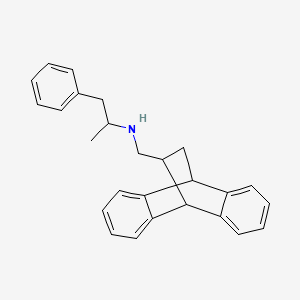
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
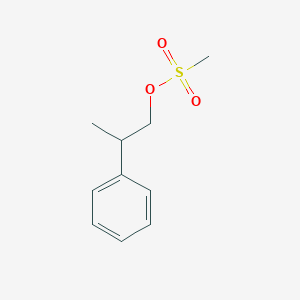
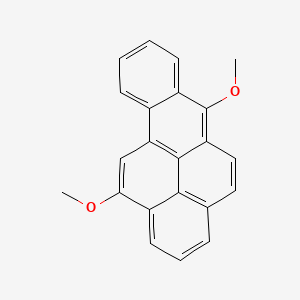
![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
